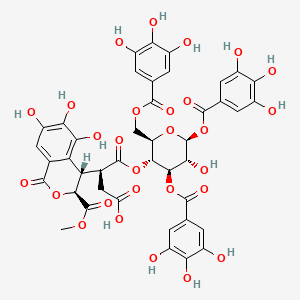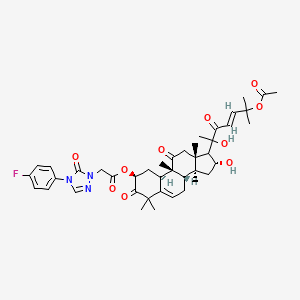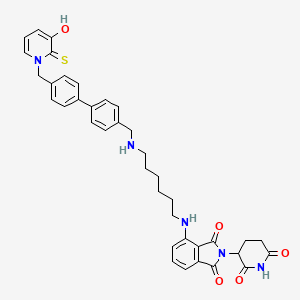
Pro-HD2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro-HD2 is a selective, PROTAC-based degrader of histone deacetylase 6 (HDAC6). This compound is used primarily in scientific research to study the degradation of HDAC6, which plays a significant role in various cellular processes, including gene expression regulation and protein stability .
Preparation Methods
Pro-HD2 is synthesized through a customized synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired molecular structure. The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
Pro-HD2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pro-HD2 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of HDAC6 and its effects on gene expression and protein stability.
Biology: Employed in research to understand the role of HDAC6 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in treating diseases related to HDAC6 dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Pro-HD2 exerts its effects by selectively degrading HDAC6 through the PROTAC (proteolysis-targeting chimera) mechanism. This involves the recruitment of an E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include HDAC6, and the pathways involved are related to protein degradation and gene expression regulation .
Comparison with Similar Compounds
Pro-HD2 is unique in its selective degradation of HDAC6. Similar compounds include:
HDAC6-IN-19: An HDAC6 inhibitor with an IC50 of 2.68 nM, which also inhibits HDAC1, HDAC2, and HDAC3.
J27644: A potent HDAC inhibitor that mitigates TGF-β-induced pulmonary fibrosis.
HDAC6-IN-21: An irreversible inhibitor of HDAC6.
These compounds share similarities in targeting HDAC6 but differ in their mechanisms of action and specificity.
Properties
Molecular Formula |
C38H39N5O5S |
|---|---|
Molecular Weight |
677.8 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46) |
InChI Key |
HIHPXBIPWILQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










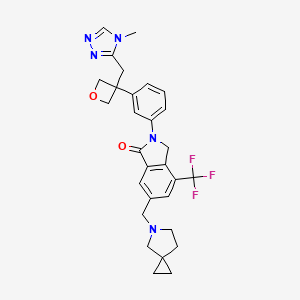

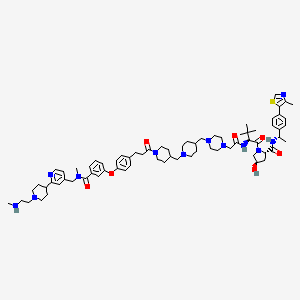
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
